molecular formula C34H38Cl4N4O4 B12897023 Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride CAS No. 63217-46-9

Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride

Cat. No.: B12897023
CAS No.: 63217-46-9
M. Wt: 708.5 g/mol
InChI Key: WEJHFWWVWMMSQI-UHFFFAOYSA-N
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Description

Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including benzamide, phenoxy, acetyl, amino, and pyrazolyl groups

Preparation Methods

The synthesis of Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the phenoxy and acetyl groups. The amino group is then added, and the final step involves the incorporation of the pyrazolyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride exhibits unique structural features and properties. Similar compounds may include other benzamide derivatives with different substituents or pyrazolyl-containing compounds with varying functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

Benzamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride (CAS Number: 31188-91-7) is a complex structure that incorporates various substituents contributing to its pharmacological potential. This article explores its biological activity through detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C34H37Cl3N4O4C_{34}H_{37}Cl_3N_4O_4 with a molecular weight of approximately 672.04 g/mol. The structure features a benzamide core with a unique combination of substituents that enhance its lipophilicity and receptor specificity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC34H37Cl3N4O4
Molecular Weight672.04 g/mol
Melting Point138-139 °C
CAS Registry Number31188-91-7

Biological Activity

Benzamide derivatives have been extensively studied for their biological activities, including:

Antitumor Activity

Research has indicated that benzamide derivatives can exhibit significant antitumor effects. For instance, studies on related compounds have shown that they can inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. This inhibition can lead to reduced cellular proliferation in cancer cells .

Neurological Effects

Certain benzamide derivatives act as antagonists at various receptors involved in neurological pathways. For example, they may inhibit metabotropic glutamate receptors (mGlu), which are implicated in neurodegenerative diseases .

Antifungal and Larvicidal Activity

Recent studies demonstrated that specific benzamide derivatives exhibited strong antifungal properties against various fungi and showed larvicidal activity against mosquito larvae. One compound achieved a larvicidal rate of 100% at a concentration of 10 mg/L .

Case Studies

  • Inhibition of Dihydrofolate Reductase : A study highlighted the mechanism by which benzamide riboside (a related compound) lowers DHFR activity by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to decreased NADPH levels and destabilization of DHFR .
  • RET Kinase Inhibition : Another investigation focused on novel benzamides containing heteroaryl rings that demonstrated moderate to high potency as RET kinase inhibitors, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is closely linked to their structural features. Modifications to the benzene ring or the introduction of halogen atoms can significantly enhance their binding affinity to biological targets.

Table 2: Comparison of Benzamide Derivatives

Compound NameStructureBiological Activity
AcetanilideC8H9NOAnalgesic properties
PhenacetinC10H13NO2Analgesic and antipyretic
CimetidineC10H16N6SHistamine H2 receptor antagonist
Target CompoundC34H37Cl3N4O4Antitumor and antifungal activity

Properties

CAS No.

63217-46-9

Molecular Formula

C34H38Cl4N4O4

Molecular Weight

708.5 g/mol

IUPAC Name

3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide;hydrochloride

InChI

InChI=1S/C34H37Cl3N4O4.ClH/c1-7-33(3,4)21-12-13-27(24(15-21)34(5,6)8-2)45-19-29(42)38-23-11-9-10-20(14-23)32(44)39-28-18-30(43)41(40-28)31-25(36)16-22(35)17-26(31)37;/h9-17H,7-8,18-19H2,1-6H3,(H,38,42)(H,39,40,44);1H

InChI Key

WEJHFWWVWMMSQI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NN(C(=O)C3)C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)CC.Cl

Origin of Product

United States

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